

Parameter	Value	Species	Reference
Time to Peak Plasma Concentration (Tmax)	4 - 10 hours	Human	[3]
Effective Half-life (at steady state)	22.5 hours	Human	[3]
Protein Binding	65% at 1000 ng/mL to 94% at 0.1 ng/mL (concentration-dependent)	Human	[3]

Note: Specific pharmacokinetic data for direct administration of **Trandolaprilat** in rodents is not readily available in the reviewed literature. The data presented is for the active metabolite following administration of the prodrug Trandolapril in humans and should be considered as a reference for designing rodent studies.

Recommended Dosage of Trandolapril (Prodrug) in Rodent Models

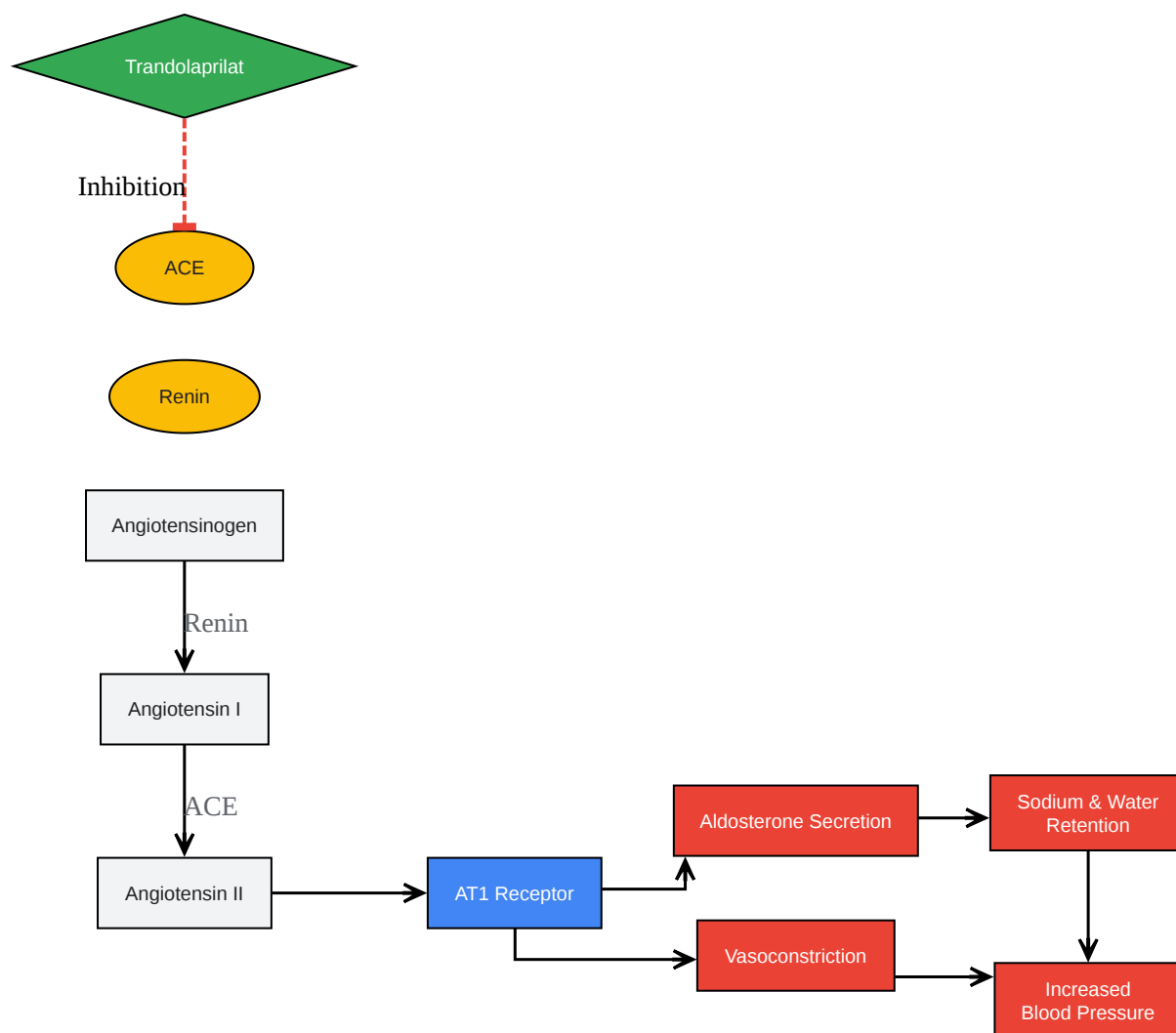
Rodent Model	Species	Route of Administration	Dosage	Observed Effects	Reference
Renovascular Hypertension (Goldblatt two-kidney, one-clip)	Rat	Oral	0.3 or 1 mg/kg/day	Dose-dependent decrease in blood pressure, regression of cardiac and vascular hypertrophy.	[4]
Spontaneously Hypertensive Rat (SHR)	Rat	Oral	0.03 - 3 mg/kg/day	Dose-dependent decrease in blood pressure and regression of cardiac hypertrophy.	[5]
Spontaneously Hypertensive Rat (SHR)	Rat	Oral	3 mg/kg/day	Inhibition of plasma, aorta, and atrium ACE activity; reduction in blood pressure and cardiac hypertrophy.	[6]
Severe Hypertension (Stroke-prone SHR)	Rat	Oral	Not specified	Extended lifespan.	[7]

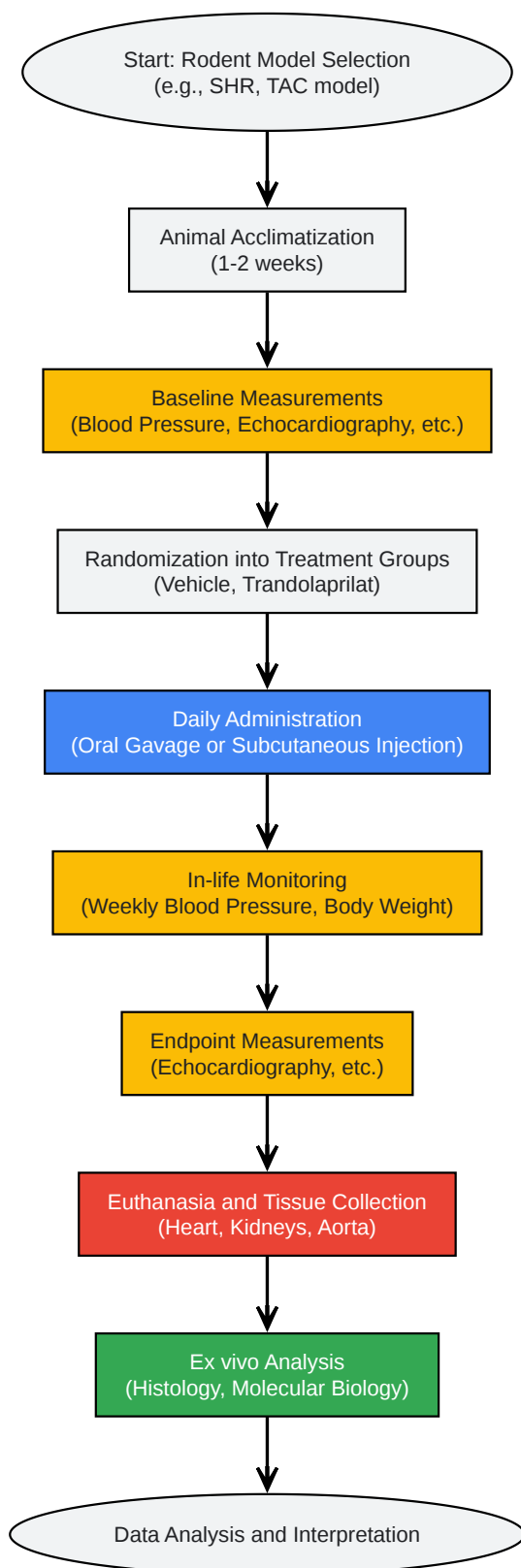
Volume Overload Heart Failure (Aortocaval Fistula)	Rat	Not specified	Not specified	Reduced mortality, slight attenuation of left ventricular hypertrophy.	[8]
Established Systemic Hypertension (SHR)	Rat	Oral	0.4 mg/kg/day	Reversal of cardiac and vascular morphologic changes.	[9]
Dual-Injury Model of Kidney Disease	Rat	In drinking water	0.7 mg/kg	Attenuation of renal fibrosis.	[10]

Note: The dosages above are for the prodrug Trandolapril. As **Trandolaprilat** is the active metabolite, researchers should consider these dose ranges as a starting point for dose-finding studies when administering **Trandolaprilat** directly. The molar equivalent dose of **Trandolaprilat** may be lower than that of Trandolapril.

Signaling Pathway

The primary mechanism of action of **Trandolaprilat** is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).





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